3,3''-(1,4-Phenylene)diacrylophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2/c25-23(21-7-3-1-4-8-21)17-15-19-11-13-20(14-12-19)16-18-24(26)22-9-5-2-6-10-22/h1-18H/b17-15+,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFLLZGOWAGAF-YTEMWHBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-38-5 | |
| Record name | 3,3''-(1,4-PHENYLENE)DIACRYLOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3 1,4 Phenylene Diacrylophenone and Analogous Structures
Classic Condensation Protocols for Bis-Acrylophenone Synthesis
The cornerstone of bis-acrylophenone synthesis is the Claisen-Schmidt condensation, a reliable and widely used method that involves the cross-aldol condensation of an aromatic dialdehyde (B1249045) with an aromatic ketone. acs.orgscispace.com
The Claisen-Schmidt condensation provides the most direct route for synthesizing chalcones and their bis-analogs. researchgate.net The reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. For 3,3''-(1,4-Phenylene)diacrylophenone, this involves the reaction of terephthalaldehyde (B141574) with two equivalents of acetophenone (B1666503).
The general mechanism proceeds as follows:
A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the ketone (acetophenone), forming a reactive enolate ion.
The nucleophilic enolate ion then attacks the carbonyl carbon of the aromatic aldehyde (terephthalaldehyde).
This results in the formation of a β-hydroxy carbonyl intermediate.
This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the α,β-unsaturated ketone, or chalcone (B49325) structure. mdpi.com
This process occurs at both ends of the difunctional terephthalaldehyde, ultimately yielding the symmetric bis-chalcone, this compound. While typically base-catalyzed, acid catalysts like HCl or H₂SO₄ can also be employed. researchgate.netrsc.org
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the molar ratio of the reactants.
Commonly used catalysts are strong bases like NaOH and KOH in aqueous-alcoholic solutions. researchgate.net The concentration of the alkali catalyst can range from 10% to 60%. researchgate.net The reaction can be performed at room temperature, which may take several days, or at elevated temperatures (around 50 °C) to reduce the reaction time to several hours. researchgate.net Solvents like ethanol (B145695) are frequently used to ensure the miscibility of the reactants. The stoichiometry typically involves a 1:2 molar ratio of the dialdehyde to the ketone to ensure the complete formation of the bis-structure.
| Dialdehyde | Ketone | Catalyst/Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Terephthalaldehyde | Acetophenone | NaOH / Ethanol | Room Temp. | 7 days | Not specified | researchgate.net |
| Terephthalaldehyde | Acetophenone | KOH / Ethanol | 50 °C | 12-15 hours | Not specified | researchgate.net |
| Diacetyl resorcinol | Various Aldehydes | NaOH / Ethanol | Not specified | Not specified | Good | acs.org |
| Bis-aldehyde | acs.orgmdpi.comnih.govtriazolo[3,4-a]isoquinoline | KOH | Not specified | Not specified | Not specified | acs.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, several alternative synthetic methodologies have been developed to enhance efficiency and reduce environmental impact. These methods include microwave-assisted synthesis, ultrasound promotion, and solvent-free grinding techniques. acs.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity. mdpi.commdpi.com
The synthesis of bis-chalcones via Claisen-Schmidt condensation is well-suited for microwave irradiation. Reactions are often performed using a catalyst like Al₂O₃ or specialized ionic liquids, sometimes under solvent-free conditions, which further enhances the green credentials of the method. acs.orgresearchgate.net For instance, the condensation of N-aryl succinimides and p-chlorobenzaldehyde has been successfully carried out on neutral Al₂O₃ under microwave irradiation. acs.org This technique has been shown to produce better yields in shorter times compared to conventional heating methods. nih.gov
| Reactants | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Terephthalaldehyde, Acetophenone derivatives | Microwave (MW) | Alkaline medium | Short | High | mdpi.com |
| Acetylferrocene, Various Aldehydes | Microwave (MM) | Not specified | Not specified | 81-83% | frontiersin.org |
| Anilines, Aryl Aldehydes, Styrene | Microwave | CX4SO₃H, 200 °C, Neat | 20-25 min | 40-68% | nih.gov |
| Substituted Quinoline Derivatives | Conventional | Not specified | Not specified | 62-65% | nih.gov |
| Substituted Quinoline Derivatives | Microwave | 80 °C | Not specified | 92-97% | nih.gov |
Ultrasound irradiation is another green technique that enhances reaction rates and yields. nih.govsemanticscholar.org The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high temperatures and pressures, which accelerates mass transfer and chemical reactivity. tandfonline.com
The synthesis of bis-chalcones under sonication is typically carried out at room temperature, which is a significant advantage over thermally-driven methods. nih.gov For example, the condensation of furfural (B47365) with substituted acetophenones, catalyzed by potassium hydroxide, proceeds in high yield in just 4-50 minutes under ultrasound irradiation. tandfonline.com This method offers mild reaction conditions, high yields, and short reaction times, making it an attractive alternative to conventional synthesis. semanticscholar.org
Mechanochemistry, particularly solvent-free grinding, represents a highly eco-friendly approach to chemical synthesis. rsc.orgresearchgate.net By grinding solid reactants together, often with a catalytic amount of a solid catalyst, reactions can be initiated and completed without the need for bulk solvents. This minimizes waste and simplifies product isolation.
The Claisen-Schmidt condensation for synthesizing chalcones has been successfully performed using this technique. scispace.com For instance, aldehydes and ketones can be condensed using a reusable heterogeneous catalyst like H₅PMo₁₀V₂O₄₀ supported on SiO₂ under solvent-free conditions, resulting in excellent yields. scispace.com The grinding of reactants in a mortar with a pestle can provide the necessary energy to initiate the reaction, leading to the formation of the desired product efficiently. This method is noted for its simplicity, cost-effectiveness, and environmental friendliness. scispace.com
Regioselectivity and Stereochemical Control in Bis-Acrylophenone Formation
Regioselectivity:
In the synthesis of this compound from terephthalaldehyde and acetophenone, the regioselectivity is inherently controlled by the structure of the starting materials. Terephthalaldehyde is a symmetrical dialdehyde with two reactive carbonyl groups at the 1 and 4 positions of the benzene (B151609) ring. Consequently, the Claisen-Schmidt condensation occurs at both aldehyde functionalities, leading to the formation of the bis-acrylophenone structure. The symmetrical nature of the terephthalaldehyde ensures that the condensation reaction proceeds symmetrically, yielding a single constitutional isomer.
Stereochemical Control:
The formation of the carbon-carbon double bonds in bis-acrylophenones introduces the possibility of stereoisomerism, specifically E/Z isomerism (also referred to as cis/trans isomerism) at each of the newly formed double bonds. For a symmetrical bis-acrylophenone like this compound, this can result in three possible stereoisomers: (E,E), (E,Z), and (Z,Z).
The stereochemical outcome of the Claisen-Schmidt condensation is influenced by several factors, including the reaction conditions and the relative thermodynamic stability of the isomers. Generally, the (E)-isomer of chalcones is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance, which allows for a more planar and conjugated system.
Under thermodynamic control, which is typically favored by higher temperatures and longer reaction times, the more stable (E,E)-isomer is expected to be the major product. wikipedia.orgyoutube.comlibretexts.org Conversely, under kinetic control, which is favored by lower temperatures and shorter reaction times, a higher proportion of the less stable (Z)-isomers might be formed. wikipedia.orgyoutube.comlibretexts.org
The choice of base and solvent can also play a role in the stereoselectivity of the reaction. Strong bases, such as sodium hydroxide, tend to favor the formation of the more stable (E)-isomer. numberanalytics.com Weaker bases may lead to a mixture of (E)- and (Z)-isomers. numberanalytics.com While the (Z)-isomers can be formed as by-products, they are often present in smaller amounts in typical Claisen-Schmidt condensations of chalcones. rsc.org
Detailed studies focusing specifically on the stereochemical control for the synthesis of this compound are not extensively reported in the literature. However, the general principles of stereoselectivity in Claisen-Schmidt reactions suggest that careful control of reaction parameters can influence the isomeric ratio of the final product. The separation of these isomers can be challenging but may be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). researchgate.net
The characterization of the different stereoisomers is typically accomplished using spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy. The coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to distinguish between the (E)- and (Z)-isomers. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is observed for the trans-protons, while the (Z)-isomer exhibits a smaller coupling constant (typically 7-12 Hz) for the cis-protons.
Interactive Data Table: Influence of Reaction Conditions on Bis-Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemical Outcome | Reference |
| NaOH | Ethanol | Room Temp. | 48 | 79-88 | Not Specified | numberanalytics.com |
| NaOH | Ethanol | 80-85 | 0.25 (MW) | >90 | Not Specified | numberanalytics.com |
| NaOH | Ethanol | 80-85 | 0.08 (MW-US) | >90 | Not Specified | numberanalytics.com |
| HAlMSN | Solvent-free | 25 | 0.5 | 97 | High (E)-selectivity | rsc.org |
MW = Microwave irradiation; MW-US = Microwave-Ultrasound irradiation
Chemical Reactivity and Transformative Chemistry of 3,3 1,4 Phenylene Diacrylophenone
Conjugate Addition Reactions (1,4-Additions) of the α,β-Unsaturated Ketone Moieties
The electron-deficient double bonds within the α,β-unsaturated ketone systems of 3,3''-(1,4-phenylene)diacrylophenone are susceptible to nucleophilic attack. This reactivity is central to conjugate addition reactions, where a nucleophile adds to the β-carbon of the carbonyl system. masterorganicchemistry.combeilstein-journals.org
The Michael addition is a classic example of a 1,4-conjugate addition, involving the addition of a soft nucleophile (Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comyoutube.com In the case of this compound, the reaction can proceed at one or both of the acrylophenone (B1666309) units. The process is typically initiated by a base, which deprotonates a pro-nucleophilic species to generate a carbanion. researchgate.net This carbanion then attacks the β-carbon of the unsaturated ketone, leading to the formation of a new carbon-carbon bond and an enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com
The general mechanism involves three key steps:
Deprotonation: A base removes a proton from the Michael donor to form a nucleophilic enolate.
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting enolate intermediate is protonated to give the neutral Michael adduct. masterorganicchemistry.com
The specific adducts formed depend on the nature of the Michael donor used. A variety of nucleophiles, including malonates, cyanoacetates, and β-ketoesters, can be employed to generate diverse molecular structures.
Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Ketones
| Michael Donor | Resulting Adduct Type |
| Diethyl Malonate | Dicarboxylate Ester Derivative |
| Ethyl Cyanoacetate | Cyanocarboxylate Ester Derivative |
| Acetoacetate Esters | 1,5-Diketone Derivative |
| Thiophenols | Thioether Adduct |
| Amines | β-Amino Ketone Derivative |
The selective reduction of the α,β-unsaturated carbonyl groups in bis-chalcones like this compound is a valuable transformation. Depending on the reducing agent and reaction conditions, either the carbon-carbon double bond or the carbonyl group can be selectively reduced. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically reduces the C=C double bond, leaving the carbonyl group intact. Conversely, reagents like sodium borohydride (B1222165) (NaBH₄) can, under controlled conditions, selectively reduce the carbonyl group to a hydroxyl group without affecting the double bond.
More advanced methods, including the use of specific enzymes like alcohol dehydrogenases, have been shown to be effective for the highly selective bioreduction of diones to diols, often with high stereoselectivity. mdpi.com While not specifically documented for this compound, such enzymatic systems represent a powerful strategy for the selective reduction of its carbonyl moieties. mdpi.com
Cyclization Reactions Leading to Heterocyclic Derivatives
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of molecules containing two heterocyclic rings linked by a phenylene bridge. These reactions often proceed through a cyclocondensation mechanism.
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that can be synthesized from α,β-unsaturated ketones. The reaction of bis-chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common and effective method for producing bis-pyrazoline structures. researchgate.netmdpi.com The reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially undergoes a Michael addition to the C=C double bond, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. researchgate.net The symmetrical structure of this compound allows for the formation of a bis-pyrazoline compound where two pyrazoline rings are connected to the central phenyl group.
Beyond pyrazolines, the reactive dicarbonyl framework of this compound can be utilized to synthesize a wide array of other phenylene-bridged bis-heterocyclic compounds. researchgate.net These syntheses are crucial as bis-heterocyclic compounds often exhibit interesting biological and material properties. nih.gov
The synthesis typically involves the reaction of the bis-chalcone with a binucleophilic reagent. The choice of this reagent dictates the nature of the resulting heterocyclic rings. For example, reaction with thiourea (B124793) can lead to the formation of bis-pyrimidine thiones, while reaction with malononitrile (B47326) could yield bis-pyridine derivatives. These cyclocondensation reactions provide a modular approach to constructing complex molecular architectures based on the 1,4-phenylene scaffold. researchgate.net
Table 2: Reagents for Synthesis of Bis-Heterocyclic Compounds from Bis-Chalcones
| Reagent | Resulting Bis-Heterocycle |
| Hydrazine Hydrate | Bis-Pyrazoline |
| Phenylhydrazine | Bis-(N-phenyl)pyrazoline |
| Thiourea | Bis-Pyrimidinethione |
| Guanidine | Bis-Aminopyrimidine |
| Malononitrile | Bis-Dihydropyridine |
Strategies for Functional Derivatization and Scaffold Modification
The core structure of this compound can be modified to introduce new functional groups, thereby tuning its chemical and physical properties. A key strategy for such modification involves the derivatization of functional groups on the terminal phenyl rings.
A pertinent example is the functionalization of a closely related analog, 3,3'-(1,4-phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one), which features terminal amino groups. researchgate.netbasjsci.edu.iq These amino groups can be readily converted into amides through direct condensation with various carboxylic acids. basjsci.edu.iq This approach allows for the introduction of long aliphatic chains or other functional moieties onto the bis-chalcone scaffold. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the amino-functionalized bis-chalcone with a carboxylic acid in the presence of a base like sodium hydroxide (B78521). basjsci.edu.iq This strategy highlights how the peripheral parts of the molecule can be systematically modified without altering the core bis-chalcone structure, enabling the synthesis of a library of related compounds with diverse functionalities. researchgate.net
Introduction of Peripheral Functional Groups to the Acrylophenone Units
The introduction of functional groups onto the peripheral aromatic rings of this compound, which are part of the acrylophenone units, is a key strategy to modulate its chemical and physical properties. The primary and most versatile method for synthesizing such derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of terephthalaldehyde (B141574) with two equivalents of a substituted acetophenone (B1666503). By choosing an acetophenone with the desired functional group already in place, a wide variety of symmetrically substituted this compound derivatives can be prepared.
A notable example is the synthesis of a hydroxyl-substituted derivative, (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one]. This compound was synthesized by reacting terephthalaldehyde with 4-hydroxyacetophenone in the presence of a catalytic amount of sodium hydroxide in methanol. The reaction proceeds at room temperature and yields the desired bis-chalcone. nih.gov This particular derivative is of interest due to its solid-state fluorescence properties. nih.gov
Another important class of functionalized derivatives is those bearing amino groups. For instance, 3,3'-(1,4-phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one) is a precursor for a variety of amide derivatives. researchgate.net The synthesis of this amino-substituted bis-chalcone follows the same Claisen-Schmidt condensation principle, using 4-aminoacetophenone as the ketone component. The resulting amino groups are nucleophilic and can undergo further reactions, such as acylation, to produce a range of amide derivatives with diverse functionalities. researchgate.net
The versatility of the Claisen-Schmidt condensation allows for the incorporation of a wide array of substituents, provided that the corresponding substituted acetophenone is available and stable under the basic reaction conditions. This method offers a straightforward and efficient route to a library of this compound derivatives with tailored properties.
Impact of Substituents on Electronic Properties and Reactivity Profile
The electronic properties and reactivity of this compound are significantly influenced by the nature and position of substituents on the peripheral acrylophenone units. These substituents can alter the electron density distribution within the conjugated π-system, thereby affecting its absorption and emission of light, as well as its susceptibility to chemical reactions.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org EDGs, such as hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring through resonance and/or inductive effects. researchgate.net This increase in electron density generally leads to a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. researchgate.net This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, the introduction of hydroxyl groups to create (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one] results in a compound that exhibits solid-state fluorescence, with an emission wavelength of 551 nm (yellow light) upon excitation at 440 nm. nih.gov The solid-state fluorescence quantum yield for this compound is 0.18. nih.gov
Conversely, EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the aromatic ring. wikipedia.org This typically results in a hypsochromic (blue) shift in the absorption and emission spectra, as the HOMO-LUMO gap is increased.
The reactivity of the α,β-unsaturated ketone moiety (the enone system) in the acrylophenone units is also highly dependent on the electronic nature of the substituents. The enone system is a Michael acceptor, meaning it is susceptible to nucleophilic attack at the β-carbon. jchemrev.com EDGs on the phenyl rings increase the electron density of the conjugated system, which can decrease the electrophilicity of the β-carbon, making it less reactive towards nucleophiles. On the other hand, EWGs withdraw electron density, making the β-carbon more electron-deficient and thus more susceptible to Michael addition reactions. jchemrev.com
The table below summarizes the expected effects of different classes of substituents on the electronic and reactivity properties of this compound derivatives.
| Substituent Type | Example Groups | Effect on Absorption/Emission | Effect on Enone Reactivity (Michael Addition) |
| Electron-Donating | -OH, -NH2, -OCH3, -CH3 | Bathochromic (Red) Shift | Decreased Reactivity |
| Electron-Withdrawing | -NO2, -CN, -C(O)R, -CF3 | Hypsochromic (Blue) Shift | Increased Reactivity |
The following table presents available spectroscopic data for a functionalized derivative of this compound.
| Compound Name | Substituent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
| (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one] | 4-hydroxyl | 440 | 551 | 0.18 |
This data for the hydroxyl derivative provides a concrete example of how peripheral functionalization impacts the photophysical properties of the parent compound, inducing fluorescence. nih.gov Further research into a broader range of substituted derivatives would provide a more comprehensive understanding of the structure-property relationships in this class of molecules.
Polymerization Studies and Resulting Polymer Architectures
Free Radical Polymerization of Divinyl Ketone Monomers
Free radical polymerization is a common method for polymerizing vinyl monomers. For divinyl compounds, this process can be particularly complex, involving a competition between intermolecular propagation, which leads to crosslinking, and intramolecular cyclization, which results in the formation of cyclic structures within the polymer backbone.
Cyclopolymerization Mechanisms (Monocyclic and Bicyclic Units)
The free radical polymerization of divinyl ketones can proceed via a cyclopolymerization mechanism, which is a process that favors the formation of cyclic structures over crosslinked networks, particularly at low monomer concentrations. This mechanism involves alternating steps of intermolecular and intramolecular addition.
The process begins with the attack of a radical on one of the vinyl groups of the divinyl ketone monomer. The resulting radical can then either propagate by reacting with another monomer molecule (intermolecular propagation) or attack the second vinyl group within the same monomer unit (intramolecular cyclization). This intramolecular step leads to the formation of a cyclic radical.
Research on analogous divinyl monomers, such as divinyl ether and divinyl sulfide, has shown that this process can lead to both monocyclic and bicyclic units. researchgate.netelsevierpure.com
Monocyclic Unit Formation: The initial intramolecular cyclization of a divinyl ketone radical is expected to form a five- or six-membered ring. The resulting cyclic radical, which still possesses radical activity, then propagates by reacting with another monomer, incorporating the monocyclic unit into the growing polymer chain.
Bicyclic Unit Formation: Following the first cyclization step, the monocyclic radical can undergo a second intramolecular cyclization before intermolecular propagation. This leads to the formation of a fused bicyclic structure. Studies on divinyl ketone have demonstrated that it undergoes bicyclic cyclopolymerization, similar to divinyl ether and divinyl sulfide. researchgate.net
The resulting polymer is often soluble, comprising a mixture of linear segments with pendant vinyl groups, monocyclic units, and bicyclic units. researchgate.net
Kinetic Investigations of Polymerization and Cyclization Ratios
The kinetics of cyclopolymerization are governed by the competition between the rate of intermolecular propagation (Rp) and the rate of intramolecular cyclization (Rc). The ratio of these two rates determines the structure of the final polymer.
The cyclization ratio, which is the ratio of cyclized units to uncyclized units in the polymer, is a critical parameter. This ratio is highly dependent on the effective monomer concentration. At high monomer concentrations, intermolecular propagation is favored, leading to a higher degree of crosslinking or pendant vinyl groups. Conversely, at low monomer concentrations (i.e., in dilute solutions), the probability of intramolecular cyclization increases, resulting in a polymer with a higher content of cyclic units. researchgate.netsci-hub.se Kinetic models have been developed to calculate cyclization densities and predict the composition of the polymer in terms of linear, monocyclic, and bicyclic units as a function of monomer concentration. researchgate.netresearchgate.net
Influence of Initiators and Solvents on Polymerization Outcome
The choice of initiator and solvent significantly impacts the outcome of the free radical polymerization of divinyl ketones.
Solvents: The solvent plays a crucial role in cyclopolymerization, primarily by controlling the monomer concentration. As discussed, polymerizing in a dilute solution favors intramolecular cyclization over intermolecular crosslinking. researchgate.net The solvent can also influence the reactivity of the propagating radicals and the conformation of the polymer chains, which can affect the cyclization kinetics. researchgate.net For instance, solvents that promote a more coiled polymer conformation might increase the likelihood of the radical chain end encountering a pendant vinyl group on the same chain, thus enhancing cyclization. The choice of solvent can also impact chain transfer reactions, which can limit the molecular weight of the polymer. researchgate.netethz.ch
Controlled/Living Polymerization Techniques for Vinyl Ketone Systems
To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and poor control over polymer architecture, controlled/living polymerization techniques have been applied to vinyl ketone monomers.
Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with well-defined characteristics. nih.gov The RAFT process has been successfully used for the controlled synthesis of poly(vinyl ketone)s (PVKs). nih.govresearchgate.net
The mechanism of RAFT polymerization involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov During polymerization, the CTA reversibly reacts with the growing polymer radicals. This establishes a dynamic equilibrium between active (propagating) radicals and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, which is key to achieving a narrow molecular weight distribution. nih.gov RAFT polymerization is compatible with a wide range of functional monomers and can be conducted under various reaction conditions. nih.govrsc.org
Synthesis of Well-Defined Poly(vinyl ketone)s with Controlled Molecular Weights
The application of RAFT polymerization to vinyl ketone monomers allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices (PDI), often below 1.2. nih.gov The molecular weight of the polymer can be controlled by adjusting the initial ratio of monomer to CTA.
Studies have demonstrated that RAFT polymerization of various vinyl ketones, using initiators like AIBN and specific CTAs, yields polymers where the number-average molecular weight (Mn) increases linearly with monomer conversion. researchgate.net This linear relationship is a hallmark of a controlled or living polymerization process. This technique has been used to prepare PVKs with Mn values ranging from 2 to 40 kg·mol−1. nih.gov Furthermore, the high degree of chain-end fidelity achieved with RAFT allows for the synthesis of more complex architectures, such as well-defined block copolymers, by sequential monomer addition. researchgate.netrsc.org
Below is an interactive table summarizing typical results from the RAFT polymerization of a vinyl ketone monomer, illustrating the control over molecular weight and dispersity.
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn, GPC ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | 4 | 45 | 5.2 | 1.18 |
| 2 | 100:1:0.1 | 8 | 85 | 9.8 | 1.16 |
| 3 | 200:1:0.1 | 6 | 50 | 11.5 | 1.21 |
| 4 | 200:1:0.1 | 12 | 92 | 21.2 | 1.19 |
| 5 | 400:1:0.1 | 18 | 90 | 40.5 | 1.25 |
This table presents illustrative data based on typical outcomes for the RAFT polymerization of vinyl ketone monomers as reported in the literature. nih.govresearchgate.net
Advanced Polymer Architecture Control
Modern synthetic strategies offer remarkable control over the architecture of polymers derived from vinyl ketone monomers. By carefully selecting polymerization methods and monomer functionalities, it is possible to construct linear, branched, and complex block copolymer structures, each imparting unique characteristics to the final material.
The formation of linear or branched polymer architectures is fundamentally determined by the functionality of the monomers and initiators used during polymerization.
Linear Structures: The standard polymerization of a monofunctional vinyl ketone monomer, such as phenyl vinyl ketone (PVK), typically results in linear polymer chains. In this process, each monomer unit adds sequentially to the growing chain, forming a simple, unbranched backbone. Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can produce well-defined linear poly(vinyl ketone)s with predictable molecular weights and low polydispersity. researchgate.net
Branched and Cross-linked Structures: The synthesis of branched poly(acrylophenone)s can be achieved by incorporating multifunctional monomers or initiators. A monomer like 3,3''-(1,4-phenylene)diacrylophenone, which possesses two polymerizable vinyl groups, is a classic example of a divinyl monomer. Its polymerization can lead to branched or cross-linked network structures. The resulting architecture depends heavily on the reaction conditions. At low monomer concentrations, intramolecular cyclization and the formation of soluble, branched, or hyperbranched polymers might be favored. However, as the polymerization progresses and concentration increases, intermolecular reactions become dominant, leading to the formation of an insoluble, cross-linked polymer gel. The synthesis of branched polystyrene has been demonstrated using asymmetric divinyl monomers, a strategy that could be adapted for vinyl ketone systems. acs.org
Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized with high precision using vinyl ketone monomers through controlled radical polymerization techniques. nih.gov RAFT polymerization is particularly well-suited for this purpose, as it allows for the creation of polymers with controlled molecular weights, narrow molecular weight distributions, and high end-group fidelity. researchgate.netmdpi.comrsc.org
The typical process for synthesizing a diblock copolymer involves two sequential steps:
Synthesis of the Macro-CTA: The first monomer is polymerized in the presence of a RAFT agent to create a living polymer chain with a reactive thiocarbonylthio end-group. This polymer chain is known as a macro-chain transfer agent (macro-CTA).
Chain Extension: The second monomer is then added to the system. The macro-CTA initiates the polymerization of the second monomer, leading to the growth of the second block from the end of the first block. researchgate.net
This sequential monomer addition has been successfully used to create a variety of block copolymers containing poly(vinyl ketone) (PVK) segments. For instance, chain extension from PVK macro-CTAs has been used to synthesize well-defined block copolymers. researchgate.net The process is versatile, and various vinyl ketone monomers, including methyl, ethyl, and phenyl derivatives, have been successfully incorporated into novel diblock copolymers. rsc.org This method allows for the combination of the unique properties of PVKs, such as photodegradability, with the properties of other polymers like polystyrene or poly(methyl methacrylate). mdpi.com
| Block Copolymer Structure | Monomers Used | Polymerization Technique | Key Features | Reference |
|---|---|---|---|---|
| Polystyrene-b-poly(phenyl vinyl ketone)-b-polymethyl acrylate (B77674) | Styrene, Phenyl vinyl ketone, Methyl acrylate | RAFT Polymerization | Triblock copolymer with a photodegradable central block. | mdpi.com |
| Polystyrene-b-poly(phenyl vinyl ketone)-b-polyacrylic acid | Styrene, Phenyl vinyl ketone, Acrylic acid | RAFT Polymerization | Amphiphilic triblock that can self-assemble into micelles. | mdpi.com |
| Poly(adamantyl vinyl ketone)-b-poly(methyl methacrylate) | Adamantyl vinyl ketone, Methyl methacrylate | RAFT Polymerization | Block copolymer with a bulky, photodegradable segment. | mdpi.com |
| Various PVK-based diblock copolymers | Methyl vinyl ketone, Ethyl vinyl ketone, Phenyl vinyl ketone | PET-RAFT Polymerization | High chain-end fidelity demonstrated by successful chain extensions. | rsc.org |
Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. rsc.orgrsc.org These functional ends allow the polymer to be used as a macromonomer or precursor for creating more complex structures like block copolymers or for integration into polymer networks. While the direct synthesis of telechelic poly(acrylophenone) is not widely reported, methods for preparing analogous aromatic telechelic polymers, such as poly(p-phenylene) derivatives, are well-established and provide insight into potential synthetic routes.
Telechelic Poly(phenylene sulfide) (PPS) Derivatives: A facile method for synthesizing α,ω-dihalogenated telechelic poly(phenylene sulfide) derivatives has been developed. rsc.org This approach utilizes a soluble methylated PPS precursor, poly(2,6-dimethyl-1,4-phenylenesulfide), and an end-capping agent like 4,4′-dihalogenated diphenyl disulfide. rsc.org This method results in high yields and a high degree of end-functionalization. rsc.orgrsc.org The resulting bromo-terminated telechelic PPS can undergo further modification via cross-coupling reactions, such as the Kumada–Tamao reaction with a vinylated Grignard reagent, to produce end-vinylated polymers with thermosetting properties. rsc.org
Telechelic Poly(phenylene oxide) (PPO) Derivatives: Well-defined telechelic poly(phenylene oxide)s have been synthesized through phase transfer catalyzed aromatic nucleophilic substitution polymerization. researchgate.netsci-hub.se In this method, 4-bromo-2,6-dimethylphenol (B182379) is polymerized in the presence of various bi-phenolic compounds (e.g., Bisphenol-A, hydroquinone) that act as telechelic units, introducing hydroxyl groups at the chain ends. researchgate.netsci-hub.se The molecular weight of the resulting telechelic PPOs can be controlled by adjusting the amount of the bi-phenolic compound in the feed. researchgate.netsci-hub.se These polymers exhibit a monomodal molecular weight distribution, in contrast to the bimodal distribution often seen in PPO synthesized without telechelic control. sci-hub.se
Structure-Property Relationships in Poly(acrylophenone) Systems
The relationship between the molecular structure of poly(acrylophenone) systems and their macroscopic properties is a critical aspect of their design and application. The architecture of the polymer chain, the nature of the substituent groups, and the presence of specific functional moieties all play a significant role in determining the material's behavior.
The most distinctive property of poly(vinyl ketone)s is their photodegradability upon exposure to ultraviolet (UV) light. nih.govnih.gov This characteristic is directly linked to the presence of the side-chain carbonyl (ketone) groups. nih.gov Upon UV irradiation, these ketones can undergo Norrish type I or type II photolytic reactions, which lead to the scission of the polymer backbone. nih.govdigitellinc.comrsc.org This degradation results in a significant decrease in the polymer's molecular weight. nih.gov This property is highly desirable for applications such as photoresists in lithography and for developing plastics that can degrade in the environment to mitigate pollution. rsc.orgrsc.org
The polymer architecture provides a powerful tool for controlling these properties. By incorporating PVK as one block in a multiblock copolymer, it is possible to create materials where specific domains can be selectively etched away with UV light. researchgate.net For instance, nanostructured films have been prepared from diblock copolymers where the photodegradation of the poly(vinyl ketone) block was used to create nanoporous structures. researchgate.netacs.org The degradation rate itself can be controlled by embedding the PVK chains within a secondary, more stable polymer network, which can enhance the material's functional lifespan. rsc.org
Furthermore, the substituents on the monomer can influence other properties. The introduction of bulky, mesogenic substituents onto the vinyl ketone monomer has been shown to induce liquid crystalline (LC) behavior in the resulting polymers. mdpi.com This demonstrates that by modifying the side-chain structure, it is possible to impart self-organizing behaviors to this class of photodegradable polymers.
| Structural Feature | Resulting Property | Underlying Mechanism / Application | Reference |
|---|---|---|---|
| Side-chain ketone group | UV Photodegradability | Undergoes Norrish type I and II reactions, leading to main-chain scission. Used for degradable plastics and photolithography. | nih.govnih.govdigitellinc.com |
| Block copolymer architecture (e.g., PS-b-PVK) | Selective Domain Removal / Nanopatterning | UV light selectively degrades the PVK block, allowing for the creation of nanoporous films from block copolymer templates. | researchgate.netacs.org |
| Incorporation into a secondary network | Controlled Degradation Rate | Reinforcing the PVK material with a stable network (e.g., poly(ethyl acrylate)) controls degradation, enhancing material lifespan. | rsc.org |
| Bulky, mesogenic side-chain substituents | Liquid Crystalline (LC) Behavior | The rigid, bulky groups promote ordered packing and self-assembly of the polymer chains into LC phases. | mdpi.com |
| Aromatic ring in phenyl vinyl ketone (vs. alkyl vinyl ketones) | Increased Photopolymerization Rate | The aromatic ring stabilizes radicals generated during Norrish chemistry, leading to a higher rate of radical formation and polymerization. | rsc.org |
Advanced Spectroscopic Characterization Methods for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular connectivity and the electronic environment of each atom.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. For 3,3''-(1,4-Phenylene)diacrylophenone, the symmetrical structure simplifies the spectrum, but the aromatic and olefinic regions are expected to show complex splitting patterns.
The key proton environments are:
Olefinic Protons: The protons on the carbon-carbon double bonds (–CH=CH–) are expected to appear as doublets in the downfield region (typically δ 6.5-8.0 ppm) due to coupling with each other. The large coupling constant (J value) would be indicative of a trans configuration.
Aromatic Protons:
The protons on the central 1,4-phenylene ring would appear as a singlet, given the symmetry of the molecule.
The protons on the terminal phenyl groups would exhibit characteristic multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Protons ortho to the carbonyl group are generally shifted further downfield due to the electron-withdrawing effect of the carbonyl.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is based on theoretical predictions and data from analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Olefinic (α to C=O) | 7.0 - 7.5 | Doublet |
| Olefinic (β to C=O) | 7.5 - 8.0 | Doublet |
| Central Phenylene | ~7.6 | Singlet |
| Terminal Phenyl (ortho) | 7.8 - 8.2 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.
Key expected signals include:
Carbonyl Carbon (C=O): This signal is characteristically found far downfield, typically in the δ 190-200 ppm range, due to the strong deshielding effect of the double-bonded oxygen atom. researchgate.net
Olefinic Carbons (C=C): These carbons are expected to resonate in the δ 120-150 ppm region.
Aromatic Carbons: The signals for the carbons of the phenyl rings will appear in the δ 125-140 ppm range. The quaternary carbons (those with no attached protons) will typically show signals of lower intensity. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is based on theoretical predictions and data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Olefinic (β to C=O) | 140 - 150 |
| Olefinic (α to C=O) | 120 - 130 |
| Aromatic (substituted) | 135 - 145 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. emerypharma.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, strong cross-peaks would be expected between the two olefinic protons, confirming their direct connectivity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy and its more advanced variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the most characteristic IR absorption bands are associated with the carbonyl and olefinic groups. The conjugation of these groups influences the exact position of their absorption bands.
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected for the C=O stretching vibration of the ketone. In conjugated systems like this, the band typically appears at a lower wavenumber compared to a simple saturated ketone. The expected range is approximately 1650-1680 cm⁻¹.
Olefinic (C=C) Stretching: The stretching vibration of the carbon-carbon double bond in the acrylophenone (B1666309) moiety is also a key feature. This absorption is typically found in the region of 1600-1640 cm⁻¹. researchgate.net The presence of multiple bands in the 1450-1600 cm⁻¹ range would also be characteristic of the aromatic rings.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1650 - 1680 | Strong |
| Olefin (C=C) | Stretch | 1600 - 1640 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For this compound (molecular formula C₂₄H₁₈O₂), the monoisotopic mass is 338.1307 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.
Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. For this molecule, characteristic fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl groups (α-cleavage), leading to the loss of phenyl radicals (•C₆H₅) or benzoyl cations ([C₆H₅CO]⁺).
Table 4: Predicted Mass Spectrometry Data for this compound Data sourced from PubChemLite. uni.lu
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M]⁺ | 338.13013 |
| [M+H]⁺ | 339.13796 |
| [M+Na]⁺ | 361.11990 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique molecular formula from the experimentally determined exact mass. nih.gov
For this compound, with a chemical formula of C₂₆H₂₀O₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer, would be expected to yield a measured mass that corresponds closely to this theoretical value. The extremely low mass error achieved by modern instruments effectively eliminates other potential elemental combinations, thereby confirming the molecular formula of the synthesized compound. nih.gov
Table 1: Theoretical vs. Expected HRMS Data for this compound (C₂₆H₂₀O₂)
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Expected Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₂₆H₂₁O₂⁺ | 365.15361 | ~365.1536 | < 5 |
| [M+Na]⁺ | C₂₆H₂₀O₂Na⁺ | 387.13555 | ~387.1356 | < 5 |
| [M]⁺˙ | C₂₆H₂₀O₂⁺˙ | 364.14578 | ~364.1458 | < 5 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺˙) and a series of fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure and the relative stability of its constituent parts.
The EI-MS spectrum of this compound is predicted to show a prominent molecular ion peak due to the stability of its extensive conjugated system. The fragmentation is expected to occur at the weaker bonds of the molecule, primarily through α-cleavage adjacent to the carbonyl groups and cleavage of the bonds connecting the phenylene and acrylophenone moieties. Common fragmentation pathways for ketones include the loss of neutral molecules like carbon monoxide (CO).
Key predicted fragments would include the benzoyl cation and related structures, which are stabilized by resonance. The analysis of these fragments allows for the piecemeal reconstruction of the molecule's structure, confirming the connectivity of the phenyl, carbonyl, vinyl, and central phenylene groups.
Table 2: Predicted Key Fragments in the EI-MS Spectrum of this compound
| Predicted Fragment Structure | Proposed Formula | Mass-to-Charge Ratio (m/z) | Plausible Origin |
|---|---|---|---|
| [C₂₆H₂₀O₂]⁺˙ | C₂₆H₂₀O₂⁺˙ | 364 | Molecular Ion |
| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105 | α-cleavage, formation of Benzoyl cation |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Loss of CO from Benzoyl cation |
| [M - C₆H₅CO]⁺ | C₁₉H₁₅O⁺ | 259 | Cleavage of the benzoyl group |
| [M - C₇H₅O - CO]⁺ | C₁₈H₁₅⁺ | 231 | Subsequent loss of CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
Absorption and Emission Characteristics of Conjugated Diketones
The electronic absorption and emission properties of this compound are governed by its extended π-conjugated system, which includes two α,β-unsaturated ketone (chalcone-like) moieties linked by a central phenylene ring. UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum is expected to be characterized by strong absorption bands in the UVA range (315-400 nm) and potentially weaker bands extending into the visible region.
These absorptions are primarily attributed to two types of electronic transitions:
π → π* transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The extended conjugation significantly lowers the energy required for this transition, pushing the absorption maximum (λ_max) to longer wavelengths.
n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen lone pairs of the carbonyl groups) to a π* antibonding orbital. These transitions are formally forbidden and typically appear as a shoulder on the tail of the more intense π → π* band.
The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). The nature of the solvent can influence both absorption and emission spectra due to solute-solvent interactions.
Table 3: Expected Electronic Transitions and Spectral Regions
| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Entire conjugated system (C=C, C=O, aromatic rings) | 300 - 400 nm | High |
| n → π | Carbonyl group (C=O) | > 400 nm | Low |
Red Edge Effect Phenomena in Chalcone (B49325) Derivatives
The Red Edge Effect (REE), also known as excitation-dependent fluorescence, is a photophysical phenomenon observed in certain polar fluorophores where the emission maximum shifts to longer wavelengths (a red shift) as the excitation wavelength is moved to the "red edge" of the absorption band. nih.gov This behavior deviates from Kasha's rule, which states that emission typically occurs from the lowest vibrational level of the first excited state, regardless of the excitation wavelength.
Chalcone derivatives, which are structurally analogous to the acrylophenone units in this compound, are known to exhibit this effect, particularly those with donor-acceptor structures. rsc.orgrsc.org The phenomenon arises from the slow solvent relaxation dynamics around the excited-state dipole of the fluorophore. When excited at the red edge, a sub-population of fluorophores is selected where the surrounding solvent molecules are not in an equilibrium configuration. Before emission can occur, the solvent dipoles reorient around the excited fluorophore, lowering its energy level and resulting in a red-shifted emission. researchgate.net The presence of polar carbonyl groups and the potential for intramolecular charge transfer (ICT) in this compound make it a strong candidate for exhibiting the Red Edge Effect in polar solvents. nih.gov
Photoinduced Crystal-Melt Transitions (PCMT) in Related Diketone Crystals
Photoinduced Crystal-Melt Transition (PCMT) is a fascinating phenomenon where a crystalline material melts upon irradiation with light, often UV light, at a temperature below its thermal melting point. chemrxiv.org This process allows for the dramatic alteration of material properties with high spatiotemporal resolution. Recent studies have identified aromatic diketones as a class of compounds capable of exhibiting PCMT. chemrxiv.orgrsc.org
The mechanism for PCMT in these diketones is not based on traditional photochromic reactions like isomerization in azobenzenes but rather on conformational changes around single bonds. chemrxiv.org Upon UV irradiation, the crystal packing is loosened, leading to conformational isomerization that ultimately disrupts the long-range order of the crystal lattice, causing it to melt into a supercooled liquid state. researchgate.net Key structural features that facilitate PCMT in diketones include the presence of weak intermolecular interactions and disordered layers within the crystal packing. chemrxiv.orgresearchgate.net In some cases, this transition is accompanied by a distinct evolution in luminescence, providing a real-time probe of the melting process at a molecular level. chemrxiv.org Given its diketone structure, crystalline forms of this compound could potentially be investigated for similar light-induced phase transitions.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the electronic properties and behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
In Silico Approaches for Predictive Material Design
The rational design of novel materials with tailored properties is a cornerstone of modern materials science. In silico approaches, which utilize computational simulations, have emerged as powerful tools to predict material behavior and guide experimental synthesis. For complex organic molecules like 3,3''-(1,4-Phenylene)diacrylophenone, computational chemistry offers a pathway to understand structure-property relationships and to design new functional materials with desired characteristics.
Computational Design of Functional Molecular Materials
The computational design of functional molecular materials hinges on the ability to predict the macroscopic properties of a material from the quantum mechanical description of its constituent molecules. For this compound, this involves a multi-step process that begins with the characterization of the individual monomer.
Monomer Analysis:
The first step in the computational design process is to perform a thorough analysis of the this compound monomer using quantum chemical methods such as Density Functional Theory (DFT). These calculations can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. Key parameters that are typically calculated include:
Optimized Geometry: The three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic properties and its propensity to participate in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its potential use in electronic applications.
Molecular Electrostatic Potential (MEP): This provides a map of the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules.
Hypothetical DFT Calculation Results for this compound Monomer:
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons and relates to the molecule's ability to donate electrons. |
| LUMO Energy | -2.1 eV | Represents the energy of the lowest energy unoccupied state and relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. This value can be correlated with the material's potential optical and electronic properties. |
| Dipole Moment | 2.5 D | A non-zero dipole moment suggests that the molecule is polar, which can influence its solubility and intermolecular interactions. |
| Molecular Polarizability | 45.0 x 10-24 cm3 | Relates to the ease with which the electron cloud can be distorted by an external electric field, which is important for nonlinear optical applications. |
From Monomer to Material:
Armed with a detailed understanding of the monomer, computational methods can then be used to predict the properties of materials derived from it. This can involve simulating the formation of dimers, oligomers, and ultimately, polymers. By calculating the interaction energies and geometries of these larger systems, it is possible to predict properties such as:
Crystal Packing: For crystalline materials, computational methods can predict the most stable crystal structure, which in turn determines properties like density, mechanical strength, and charge transport characteristics.
Amorphous Morphology: For non-crystalline polymers, simulations can provide insights into the chain conformation and packing, which influence properties like glass transition temperature and mechanical flexibility.
Electronic Band Structure: For conductive or semi-conductive materials, calculations can predict the electronic band structure, which determines the material's conductivity and optical absorption properties.
Prediction of Polymerization Pathways and Product Structures
Computational chemistry provides a powerful toolkit for predicting the most likely pathways for polymerization and the resulting structures of the polymer products. For a monomer like this compound, which contains multiple reactive sites (the two acrylophenone (B1666309) groups), there can be several possible polymerization mechanisms.
Investigating Reaction Mechanisms:
Using computational methods, researchers can model the step-by-step process of polymerization. This involves calculating the transition state energies for different potential reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies for different pathways, it is possible to predict which mechanism is most likely to occur under a given set of conditions.
For this compound, potential polymerization pathways could include:
1,4-Addition (Michael Addition): This is a common reaction for α,β-unsaturated ketones like acrylophenone.
Vinyl Polymerization: Polymerization across the carbon-carbon double bond of the acryloyl group.
Cyclopolymerization: A process where both reactive groups on the monomer participate in the formation of a cyclic repeating unit within the polymer chain.
Hypothetical Activation Energies for Different Polymerization Pathways of this compound:
| Polymerization Pathway | Calculated Activation Energy (kcal/mol) | Likelihood | Predicted Polymer Structure |
| 1,4-Addition | 15.2 | High | A linear polymer with the phenylene and benzoyl groups as part of the main chain. This type of polymer may exhibit good thermal stability and mechanical strength. |
| Vinyl Polymerization | 25.8 | Low | A polymer with a polyethylene-like backbone and pendant phenylene-acrylophenone groups. This structure might lead to materials with interesting optical properties. |
| Cyclopolymerization | 18.5 | Moderate | A polymer containing cyclic units within the main chain. This can lead to a more rigid polymer with a higher glass transition temperature. |
By systematically evaluating the energetics of these and other potential pathways, computational chemistry can guide the selection of reaction conditions (e.g., catalyst, temperature) that favor the formation of a specific polymer architecture with desired properties.
Predicting Polymer Properties:
Once a likely polymer structure has been identified, computational methods can be used to predict its properties. This can involve molecular dynamics simulations to study the polymer's conformational dynamics and its response to external stimuli, as well as quantum chemical calculations on representative oligomeric fragments to predict the electronic and optical properties of the bulk material. This predictive capability is invaluable for the in silico design of new polymers with tailored functionalities.
Crystal Engineering and Supramolecular Chemistry of 3,3 1,4 Phenylene Diacrylophenone and Analogs
Supramolecular Assembly and Architecture Design
The engineering of crystalline materials with directed packing involves the strategic selection of molecular building blocks to favor specific intermolecular interactions, thereby guiding the assembly of molecules into a desired three-dimensional arrangement. In the case of 3,3''-(1,4-phenylene)diacrylophenone and its analogs, the packing is often characterized by the formation of one-dimensional chains or two-dimensional sheets, which are then further organized into the final crystal lattice.
A search of the Cambridge Structural Database for the core skeleton of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-phenylprop-2-en-1-one) has revealed several structures of its derivatives, providing insight into their packing behavior. nih.gov For instance, the crystal structures of three closely related methoxy-substituted analogs, namely (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2-methoxyphenyl)prop-2-en-1-one], (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(3-methoxyphenyl)prop-2-en-1-one], and (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-methoxyphenyl)prop-2-en-1-one], have been elucidated. nih.gov These compounds, being centrosymmetric, exhibit packing features that are dominated by chains linked through either pairwise C—H⋯O or C—H⋯π interactions. nih.gov
The following table summarizes the crystallographic data for some analogs of this compound, illustrating the variations in their crystal packing.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| (2E,2′E)-3,3′-(1,4-Phenylene)bis[1-(2-methoxyphenyl)prop-2-en-1-one] | Monoclinic | P2₁/c | C—H⋯O, C—H⋯π | nih.gov |
| (2E,2′E)-3,3′-(1,4-Phenylene)bis[1-(3-methoxyphenyl)prop-2-en-1-one] | Triclinic | P-1 | C—H⋯O | nih.gov |
| (2E,2′E)-3,3′-(1,4-Phenylene)bis[1-(4-methoxyphenyl)prop-2-en-1-one] | Monoclinic | P2₁/n | C—H⋯π | nih.govresearchgate.net |
| (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2-aminophenyl)prop-2-en-1-one] | Triclinic | P-1 | N-H...O, C-H...π | researchgate.net |
| (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one] N,N-dimethylformamide disolvate | Triclinic | P-1 | O—H⋯O | iucr.org |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one] | Monoclinic | P2₁/c | C-H...O, C-H...F | usm.my |
The functional groups on the terminal phenyl rings of this compound analogs are instrumental in directing their self-assembly and influencing the final crystal architecture. By systematically varying these functional groups, it is possible to tune the intermolecular interactions and thus control the crystal packing.
In the methoxy-substituted analogs, the position of the methoxy (B1213986) group (ortho, meta, or para) has a profound effect on the supramolecular assembly. nih.gov For the ortho- and meta-isomers, C—H⋯O hydrogen bonds are the dominant interactions, leading to the formation of one-dimensional chains. In contrast, the para-isomer lacks these strong C—H⋯O interactions and instead packs via weaker C—H⋯π interactions. nih.gov
The presence of a hydroxyl group, as in (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one], introduces strong O—H⋯O hydrogen bonding. In the crystal structure of its N,N-dimethylformamide disolvate, the bis-chalcone and solvent molecules are interconnected via these hydrogen bonds, which can be further analyzed using Hirshfeld surface analysis. iucr.org
An amino group, as seen in (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one), can act as a hydrogen bond donor. The crystal structure of this compound reveals two independent centrosymmetric molecules, with no significant differences in their geometries. researchgate.net The packing in this case is influenced by N-H...O hydrogen bonds and C-H...π interactions.
Halogen atoms can also participate in directing crystal packing. In (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one], the fluorine atoms can engage in C-H...F interactions, in addition to the C-H...O interactions involving the carbonyl group, to stabilize the crystal structure. usm.my
The following table provides a summary of the key functional groups and their roles in directing the supramolecular assembly of this compound analogs.
| Functional Group | Position | Dominant Intermolecular Interactions | Resulting Supramolecular Motif |
| Methoxy | ortho, meta | C—H⋯O | One-dimensional chains |
| Methoxy | para | C—H⋯π | One-dimensional chains |
| Hydroxy | para | O—H⋯O | Interconnected networks |
| Amino | ortho | N-H...O, C-H...π | Densely packed structure |
| Fluoro | ortho, para | C-H...F, C-H...O | Layered structures |
Advanced Material Science Applications and Functional Material Design
Photoinitiator Systems in Polymerization Processes
Photoinitiators are crucial components in photopolymerization, a process that utilizes light to initiate a chain reaction to form a polymer. Ketone derivatives, particularly aromatic ketones like chalcones, have been a subject of extensive research due to their ability to absorb light and generate reactive species that trigger polymerization. 3,3''-(1,4-Phenylene)diacrylophenone, with its bis-chalcone structure, is of particular interest in this domain.
Application in Free Radical Photopolymerization of Acrylates
In free radical photopolymerization, the photoinitiator absorbs light and generates free radicals, which then react with monomer units, typically acrylates, to initiate the polymerization process. Chalcone (B49325) derivatives have demonstrated their efficacy as versatile photoinitiators for the free radical polymerization of acrylates upon exposure to visible light. rsc.orgrsc.org The extended conjugation in bis-chalcones, such as this compound, allows for the absorption of light at longer wavelengths, which is advantageous for various applications. encyclopedia.pub
When used in multi-component systems, often with an amine and an iodonium (B1229267) salt, these bis-chalcone derivatives can act as efficient photosensitizers. rsc.orgmdpi.com Upon light absorption, the excited bis-chalcone can interact with the co-initiators to generate the radicals necessary for initiating the polymerization of acrylate (B77674) monomers, such as polyethylene (B3416737) glycol diacrylate (PEG-diacrylate). rsc.orgmdpi.com Research has shown that pyridine-based bis-chalcones are particularly efficient in this role. rsc.org
Role in Cationic Photopolymerization Mechanisms
Cationic photopolymerization is another important method for creating polymers, particularly for monomers like epoxides and vinyl ethers. Chalcone derivatives have been shown to be highly versatile, also finding application in cationic polymerization. rsc.org In these systems, the excited chalcone derivative interacts with an iodonium salt, leading to the generation of a cationic species that initiates the polymerization. rsc.orgbohrium.com
Bis-chalcone-based photoinitiating systems, in the presence of an iodonium salt and an amine, can effectively promote the cationic polymerization of epoxides under LED irradiation. rsc.orgmdpi.com This dual functionality in both free radical and cationic polymerization makes compounds like this compound valuable for the synthesis of complex polymer structures like interpenetrated polymer networks (IPNs). rsc.orgresearchgate.net
Mechanistic Studies of Photoinitiation by Ketone Derivatives (e.g., Hydrogen Atom Transfer)
The photoinitiation mechanism for many ketone derivatives, including chalcones, often involves a hydrogen atom transfer process. Upon excitation by light, the ketone can abstract a hydrogen atom from a suitable donor, such as an amine co-initiator, to form a ketyl radical and an aminoalkyl radical. The latter is typically the primary initiating species for the polymerization.
While direct mechanistic studies on this compound are not extensively available, the general principles of photoinitiation by aromatic ketones provide a strong basis for understanding its function. unige.ch The efficiency of the initiation process is influenced by factors such as the structure of the ketone, the nature of the co-initiator, and the reaction conditions. The presence of two chalcone moieties in a single molecule could potentially lead to more complex and efficient initiation pathways.
Polymer Matrix Components and Crosslinking Agents
Beyond its role as a photoinitiator, the structure of this compound, with its two reactive acrylate groups, makes it a suitable candidate for direct incorporation into polymer chains as a monomeric unit or a crosslinking agent.
Integration into 3D Printing Technologies as Monomeric Units
3D printing, particularly techniques based on photopolymerization, relies on liquid resins that solidify upon exposure to light. These resins are typically composed of monomers, oligomers, and a photoinitiator. The ability of bis-chalcones to act as both a photoinitiator and a polymerizable monomer is highly advantageous in this context.
Recent research has highlighted the use of bis-chalcone derivatives as photoinitiators for 3D and 4D printing applications. rsc.orgmdpi.comresearchgate.net By incorporating polymerizable groups into the photoinitiator structure, the migration of the initiator from the cured polymer can be minimized. researchgate.net The integration of this compound into 3D printing resins can contribute to the final properties of the printed object due to its rigid phenylene core and the crosslinking capabilities of its two acrylate groups. This can lead to the fabrication of materials with enhanced mechanical properties and thermal stability.
Design of Polymeric Materials with Tunable Properties
The incorporation of specific monomeric units into a polymer backbone is a key strategy for designing materials with tailored properties. The rigid, aromatic structure of the phenylene group in this compound can impart stiffness and thermal resistance to a polymer network. The two acrylophenone (B1666309) arms allow for crosslinking, which can significantly influence the mechanical strength, solvent resistance, and thermal stability of the resulting material.
By copolymerizing this compound with other monomers, it is possible to create a wide range of polymeric materials with tunable properties. The concentration of this bis-chalcone monomer can be varied to control the crosslink density, thereby adjusting the flexibility, hardness, and other physical characteristics of the final polymer. This approach is valuable for creating materials for specific applications that demand a precise combination of properties.
Interactive Data Table: Properties of Chalcone-Based Photoinitiators
| Compound Class | Polymerization Type | Wavelength Range (nm) | Key Features |
| Chalcone Derivatives | Free Radical, Cationic, Thiol-ene | Visible (e.g., 462) | High versatility, can initiate various polymerization types. rsc.orgresearchgate.net |
| Bis-Chalcones | Free Radical, Cationic | Near-UV/Visible (e.g., 375, 405) | Reduced migratability, extended conjugation for longer wavelength absorption. encyclopedia.pubrsc.orgmdpi.com |
| Ketone Derivatives | Free Radical, Cationic | Visible (e.g., 405) | Can be designed as co-polymerizable photoinitiators to reduce migration. researchgate.net |
Optoelectronic Materials and Conjugated Polymer Applications
The compound this compound, a member of the bis-chalcone family, represents a class of molecules with significant potential in the design of advanced optoelectronic materials. Its structure, featuring two α,β-unsaturated ketone moieties linked by a central phenylene ring, creates an extended π-conjugated system. This conjugation is fundamental to its electronic and photophysical properties, making it a valuable building block for functional materials, including conjugated polymers and small-molecule semiconductors. The inherent reactivity of the α,β-unsaturated carbonyl groups, combined with the tunable electronic landscape of the aromatic rings, allows for a wide range of applications in materials science.
Influence of Conjugation on Electronic Properties in Bis-Chalcones
The electronic properties of bis-chalcones like this compound are intrinsically linked to the extent and nature of their π-conjugated system. This system is formed by the continuous overlap of p-orbitals across the molecule, including the two terminal phenyl rings, the two acrylophenone groups, and the central 1,4-phenylene bridge. This delocalization of electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which governs the molecule's interaction with light.
The 1,4-phenylene linker plays a crucial role in maintaining a linear and extended conjugation pathway, facilitating efficient intramolecular charge transfer (ICT) between the different parts of the molecule. The two aromatic rings attached to the carbonyl groups often act as electron-accepting moieties, while the central phenylene and vinyl groups form the π-bridge. This architecture is characteristic of donor-π-acceptor-π-donor (A-π-D-π-A) or related electronic structures.
Research into analogous conjugated systems demonstrates that modifying the length and composition of the π-bridge directly impacts the electronic and optical properties. researchgate.netresearchgate.net For instance, increasing the conjugation length typically leads to a bathochromic (red) shift in the absorption and emission spectra, indicating a smaller HOMO-LUMO gap. researchgate.net Furthermore, the introduction of electron-donating or electron-withdrawing substituents onto the aromatic rings can finely tune these energy levels. For example, adding a methoxy (B1213986) (OMe) group, an electron-donating group, to the central phenyl ring of a bis-chalcone has been shown to significantly enhance its emission efficiency. While a parent bis-chalcone exhibited poor luminescence, the methoxy-substituted derivative showed a quantum yield of 0.57 in a DCM solution, an improvement attributed to electronic and conformational effects. researchgate.net
| Compound | Substituent on Central Ring | Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Bis-chalcone 1a | -H | DCM | - | Undetermined (Poor Luminescence) |
| Bis-chalcone 2a | -OMe | DCM | 511 | 0.57 |
| Bis-chalcone 2a | -OMe | Benzene (B151609) | 499 | - |
| Bis-chalcone 2a | -OMe | Acetonitrile | 523 | - |
The data in Table 1 illustrates the profound influence of subtle structural changes on the electronic behavior of bis-chalcones. The solvatochromism observed in compound 2a, where the emission peak shifts to longer wavelengths in more polar solvents, is further evidence of a significant intramolecular charge transfer character in the excited state. researchgate.net This tunability is a key feature for designing materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
Luminescence Evolution in Diketone Crystals for Advanced Sensing
The diketone structure within this compound provides a foundation for interesting solid-state luminescence properties, which can be harnessed for advanced sensing applications. In the crystalline state, the way molecules pack together and their intermolecular interactions can dramatically alter their photophysical behavior compared to their state in solution. For many organic luminophores, aggregation in the solid state leads to fluorescence quenching; however, certain classes of molecules, including some diketones, can exhibit aggregation-induced emission (AIE) or stimuli-responsive luminescence. researchgate.netrsc.org
Research on various β-diketone derivatives has revealed that they can exhibit multi-stimuli responsive luminescence, including mechanochromism (changes in luminescence upon grinding or pressure) and halochromism (changes in response to pH). theopenscholar.combohrium.com These phenomena arise from alterations in the molecular packing and conformation within the crystal lattice when an external stimulus is applied. For example, grinding can disrupt the crystal structure, leading to a different emissive state. bohrium.com This property is highly desirable for developing advanced sensors, as the external factor (e.g., mechanical force, chemical vapor, or pH change) induces a readily detectable optical signal.
The ability of diketone crystals to respond to external stimuli can be utilized for sensing applications. For instance, piezochromic luminescence, a change in emission color and intensity in response to high pressure, has been observed in certain organic crystals. researchgate.net This effect is caused by pressure-induced changes in intermolecular π-π stacking, which alters the electronic energy levels. Such materials could be integrated into pressure sensors or devices for visualizing stress distribution. Similarly, the sensitivity of some diketone-based fluorescent dyes to pH allows for the development of optical pH sensors. theopenscholar.comrsc.org
| Material Class | Stimulus | Observed Phenomenon | Potential Application |
|---|---|---|---|
| β-Diketone Boron-Difluoride Crystals | Mechanical Grinding | Mechanochromic Luminescence (Changes in fluorescence and phosphorescence) bohrium.com | Mechanical stress sensors, security inks |
| Heterocycle-substituted β-Diketones | Solvent Polarity | Solvatochromism (Emission color shifts with polarity) theopenscholar.com | Solvent polarity probes |
| Heterocycle-substituted Boron Dyes | pH | Halochromism (Emission changes with pH) theopenscholar.com | Optical pH sensors |
| 1,4-DITFB Crystals | Hydrostatic Pressure | Piezochromic Luminescence (Pressure-dependent emission wavelength) researchgate.net | Pressure sensors, stress visualization |
The principles demonstrated in these related systems suggest that crystals of this compound could be engineered to act as sensors. The diketone moieties provide the core functionality for luminescence, while the extended conjugated system can enhance sensitivity and allow for fine-tuning of the optical response. By controlling the crystallization process and introducing specific functional groups, it may be possible to create materials that exhibit tailored responses to a variety of environmental stimuli, opening pathways for their use in advanced sensing technologies.
Future Perspectives and Emerging Research Areas
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3,3''-(1,4-Phenylene)diacrylophenone and its derivatives is increasingly guided by the principles of green chemistry. Traditional synthesis methods, such as the Claisen-Schmidt condensation, often require long reaction times and harsh conditions. mdpi.comfrontiersin.org Emerging research focuses on methodologies that enhance efficiency, increase yields, and minimize environmental impact.
Key areas of exploration include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve product yields for bis-chalcones. mdpi.comnih.gov The use of microwave irradiation or sonication provides an alternative to conventional heating, often leading to cleaner reactions with fewer by-products. mdpi.comfrontiersin.org
Solvent-Free Reactions: Conducting syntheses under solvent-free conditions is a cornerstone of green chemistry, minimizing chemical waste and simplifying purification. frontiersin.org The development of solid-state or melt-phase reactions for producing phenylene diacrylophenone derivatives is a significant area of interest.
Eco-Friendly Catalysis: Research is moving away from strong alkaline or acidic catalysts towards more benign alternatives. saudijournals.com This includes the investigation of biocatalysts or reusable solid catalysts, such as zinc oxide nanoparticles or reduced graphene oxide, to facilitate the condensation reaction. frontiersin.org
Direct Condensation Reactions: As an alternative to multi-step processes that require activating agents, direct condensation methods are being sought. researchgate.net For instance, the synthesis of new amide derivatives from a structurally similar bis-chalcone, 3,3'-(1,4-phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one), via direct reflux condensation highlights a pathway for creating functionalized derivatives in a more streamlined and environmentally friendly manner. researchgate.net
These sustainable approaches not only make the production of this compound more economical and safer but also open avenues for creating novel derivatives that were previously inaccessible through traditional routes.
Development of Advanced Polymer Architectures with Controlled Topologies
The bifunctional nature of this compound makes it an ideal monomer or cross-linking agent for constructing complex and well-defined polymer architectures. researchgate.net Moving beyond simple linear chains, researchers are exploring ways to control the topology of polymers at the molecular level to achieve superior properties. nih.gov
Future research in this domain will likely focus on:
Hyperbranched and Dendritic Polymers: The copolymerization of multivinyl monomers like phenylene diacrylophenone can be controlled to create highly branched, soluble polymers. nih.govresearchgate.net These structures are known for their unique rheological, mechanical, and processing characteristics compared to their linear counterparts.
Cross-linked Networks: As a cross-linking agent, this compound can be used to form robust thermoset networks. By controlling the cross-link density and homogeneity, materials with tailored thermal stability, chemical resistance, and mechanical strength can be designed. researchgate.net
Block Copolymers: Incorporating the rigid phenylene diacrylophenone unit into block copolymers can lead to materials that self-assemble into ordered nanostructures. numberanalytics.com This allows for the creation of materials with tunable properties for applications such as polymer electrolytes in energy storage or advanced membranes. numberanalytics.com
Stimuli-Responsive Systems: By functionalizing the core monomer or copolymerizing it with "smart" monomers, advanced architectures that respond to external stimuli like pH, temperature, or light can be developed. ugent.be This opens possibilities for applications in biomedical devices and sensors. numberanalytics.comugent.be
The ability to manipulate chain topology is crucial for developing modern polymer materials, and the unique structure of this compound provides a versatile platform for this molecular engineering. nih.gov
Integration into Hybrid Material Systems for Synergistic Properties
The integration of this compound-based polymers into hybrid and composite materials is a promising strategy for creating systems with synergistic properties that surpass those of the individual components. The rigid phenylene core and reactive end groups facilitate strong interfacial interactions with a variety of inorganic or organic fillers.
Emerging research directions include:
Organic-Inorganic Hybrids: Incorporating phenylene-containing polymers into inorganic matrices like silica (B1680970) or titania can yield hybrid materials with enhanced thermal stability and mechanical strength. researchgate.net For instance, studies on poly(2,6-dimethyl-1,4-phenylene oxide) blends with nanosilica have shown that such fillers can significantly improve miscibility and mechanical behavior. mdpi.comresearchgate.net This principle can be extended to create nanocomposites where the phenylene diacrylophenone moiety acts as a compatibilizer or reinforcing agent.
Conductive Polymer Composites: Blending polymers derived from this compound with conductive fillers like reduced graphene oxide (rGO) or carbon nanotubes can produce materials for electronic applications. mdpi.com The π-π stacking interactions between the aromatic phenylene rings and the graphene sheets can facilitate efficient dispersion and charge transport, leading to materials suitable for sensors, electrodes, or antistatic coatings. mdpi.com
Polymer Blends: The compound can be used as a reactive compatibilizer in immiscible polymer blends. During melt processing, the acrylophenone (B1666309) groups can react at the interface, forming copolymers that stabilize the blend morphology and improve interfacial adhesion, leading to enhanced mechanical properties. mdpi.com
| Hybrid System Type | Key Components | Potential Synergistic Property | Example Application |
|---|---|---|---|
| Organic-Inorganic Nanocomposites | Polymer from this compound + Nanosilica | Enhanced thermal stability and mechanical toughness | High-performance structural components |
| Conductive Composites | Polymer from this compound + Graphene | Improved electrical conductivity and EMI shielding | Organic electronics, antistatic coatings |
| Compatibilized Polymer Blends | Immiscible polymers + this compound as additive | Improved interfacial adhesion and impact strength | Toughened engineering plastics |
Advanced Computational Modeling for Predictive Material Design and Optimization
The paradigm of materials discovery is being transformed by computational modeling and machine learning (ML), enabling a shift from trial-and-error experimentation to predictive, in silico design. mit.edu This approach is particularly valuable for a versatile building block like this compound, as it can accelerate the development of new materials with tailored functionalities.
Future research will heavily leverage computational tools for:
Property Prediction: Machine learning models, trained on existing polymer data, can predict the properties of novel polymers derived from this compound before they are synthesized. tandfonline.comgatech.edu Algorithms can forecast key characteristics such as glass transition temperature, mechanical strength, and thermal stability based on molecular descriptors. tandfonline.com
Reaction Modeling: Computational models can simulate polymerization and degradation processes, providing insights into reaction kinetics and the formation of complex polymer structures. uva.nl This understanding is crucial for optimizing synthesis conditions and predicting the long-term stability of the resulting materials.
Multiscale Simulation: Techniques like coarse-grained molecular dynamics (CGMD) can be integrated with machine learning to simulate the behavior of polymers at the chain and microstructural level. frontiersin.org This allows researchers to model processes like self-assembly in block copolymers or phase separation in blends, guiding the design of materials with specific nanostructures. numberanalytics.comfrontiersin.org
Inverse Design: The ultimate goal is inverse design, where target properties are defined first, and AI algorithms then generate novel molecular structures that are predicted to meet these criteria. gatech.edufrontiersin.org By applying this to the phenylene diacrylophenone framework, researchers can design new monomers with specific side groups or functionalities to achieve desired performance for applications ranging from aerospace composites to recyclable plastics. gatech.edunih.gov
This synergy between AI and materials science promises to unlock the full potential of this compound, enabling the rapid and efficient design of the next generation of high-performance materials. mit.edu
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Claisen-Schmidt | 85% | NaOH/ethanol, acetone | |
| Cyclization | 65–75% | THF, triethylamine | |
| Palladium-catalyzed | 90% | Room temperature, THF |
Basic: How to characterize the purity and structural integrity of this compound derivatives?
Methodological Answer:
- FT-IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1658–1660 cm⁻¹ and aryl C=C vibrations at 1417–1598 cm⁻¹ .
- X-ray Crystallography : Resolve supramolecular interactions (e.g., C–H⋯π or hydrogen bonding) in crystal lattices. For example, triclinic crystal systems (space group P1) are common .
- Melting Point Analysis : Derivatives typically melt between 130°C (bistriketones) and 429–431 K (bis-chalcones) .
Advanced: How do solvent-free crosslinking conditions alter the topology and efficiency of derivatives?
Methodological Answer:
- Vacuum Drying : Heating 3,3'-(1,4-phenylene)bis(1-phenylpropane-1,2,3-trione) at 100°C under vacuum for 4 hours removes residual solvents, enhancing crosslinking efficiency (65% yield) .
- Thermogravimetric Analysis (TGA) : Solvent-free methods improve thermal stability by reducing voids in polymer matrices. Compare weight loss profiles under nitrogen atmospheres .
Advanced: How can researchers resolve contradictions in spectroscopic data across substituted derivatives?
Methodological Answer:
- Substituent Effects Analysis : Electron-withdrawing groups (e.g., –Cl) redshift carbonyl stretches in FT-IR, while methoxy groups (–OCH₃) alter crystal packing via hydrogen bonding .
- Computational Validation : Use density functional theory (DFT) to model vibrational spectra and compare with experimental data. Discrepancies often arise from polymorphism or solvent residues .
Q. Table 2: Substituent Impact on Spectral Data
| Substituent | FT-IR C=O Shift (cm⁻¹) | Crystal System | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 1658 | Triclinic (P1) | |
| 3,4-Dimethoxy | 1662 | Monoclinic | |
| Chlorophenyl | 1675 | Orthorhombic |
Advanced: What computational methods predict mechanical and photophysical properties of these compounds?
Methodological Answer:
- Molecular Mechanics (MM) : Simulate Young’s modulus and hardness using force fields parameterized for prop-2-en-1-one derivatives. Correlate π-conjugation length with mechanical strength .
- Time-Dependent DFT (TD-DFT) : Model UV-Vis absorption spectra to predict charge-transfer transitions in bis-chalcones. Compare with experimental λmax values (e.g., 350–400 nm) .
Advanced: What design strategies enhance thermal stability for high-temperature polymer applications?
Methodological Answer:
- Rigid Backbone Incorporation : Integrate 1,4-phenylene units into polyimide matrices, achieving decomposition temperatures >400°C .
- Supramolecular Interactions : Leverage hydrogen bonding (e.g., C=O⋯H–Ar) in crystal lattices to reduce thermal mobility .
- Flame-Retardant Additives : Blend with tetraphenyl 1,4-phenylene bis(phosphate) to suppress combustion without compromising mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
